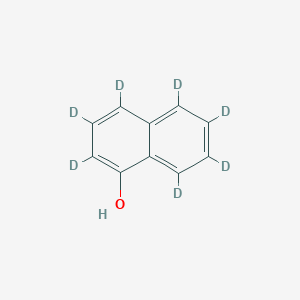

![molecular formula C19H24N2O5 B043331 2-乙酰氨基-2-[2-(1H-吲哚-3-基)乙基]丙二酸二乙酯 CAS No. 351421-21-1](/img/structure/B43331.png)

2-乙酰氨基-2-[2-(1H-吲哚-3-基)乙基]丙二酸二乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

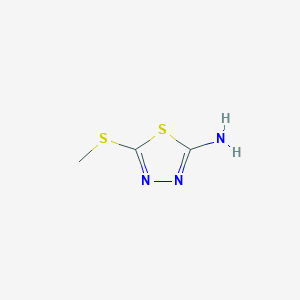

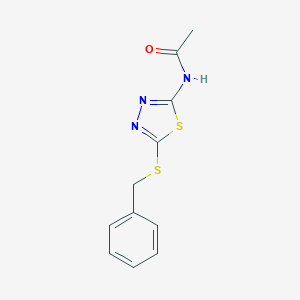

The synthesis of diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate involves several key steps, including Michael addition, intramolecular cyclization, and decarboxylation processes. A notable synthesis route is the BF3·Et2O catalyzed intramolecular cyclization of diethyl 2-(dialkoxyphosphorylethynyl)-2-arylaminomalonates, leading to novel 3-phosphonylated indoles and further to diethyl 2-[3-(dialkoxyphosphoryl)-1H-indol-2-yl]propanedioates through decarboxylation (Egorova et al., 2017).

Molecular Structure Analysis

The molecular structure of diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate is characterized by its indole core and the propanedioate ester group, contributing to its diverse reactivity and chemical behavior. Crystallography studies, such as X-ray diffraction, provide detailed insights into its molecular conformation, revealing potential coordination pockets for metal atoms, as evidenced by compounds with similar molecular frameworks (Meskini et al., 2010).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including nucleophilic substitution, cyclization, and complexation with metal ions. Its reactivity is influenced by the presence of the indole moiety and the acetamido group, enabling the formation of complex structures and derivatives. Studies on similar molecules have shown the ability to undergo reactions leading to the synthesis of indole derivatives with significant bioactivity and potential applications in drug design (Cacchi et al., 2009).

科学研究应用

化学合成和药物应用

2-乙酰氨基-2-[2-(1H-吲哚-3-基)乙基]丙二酸二乙酯相关化合物的显着应用之一涉及 3-膦酰化吲哚的合成。具体来说,已通过 BF3·Et2O 催化的分子内环化合成了 2-[3-(二烷氧基膦酰基)-1H-吲哚-2-基]丙二酸二乙酯,提供了一系列此类化合物。该工艺已进一步用于通过脱羧反应制备 2-[3-(二烷氧基膦酰基)-1H-吲哚-2-基]乙酸乙酯,展示了该化合物在化学合成中的多功能性 (Egorova et al., 2017).

药物化学和药物设计

在药物化学领域,2-乙酰氨基-2-[2-(1H-吲哚-3-基)乙基]丙二酸二乙酯的衍生物已被探索其在治疗高血压方面的潜力。具体来说,已合成 2-{[3-(2,4,6-三甲基苄基)-1-苯磺酰基-1H-吲哚-2-基]亚甲基}丙二酸二乙酯,并对其进行分子对接研究,靶向管理高血压的关键蛋白肾素。结果显示出有希望的肾素抑制活性,突出了该化合物作为抗高血压剂的潜力 (Saravanan et al., 2013).

络合研究和材料科学

还对与 2-乙酰氨基-2-[2-(1H-吲哚-3-基)乙基]丙二酸二乙酯结构相似的化合物进行了络合研究。例如,2-[(E)-3-偶氮-1-基丙-2-烯基]丙二酸二乙酯与镧系金属离子 (Sm3+、Eu3+、Yb3+、Tb3+) 的络合行为已得到仔细检查。本研究中电化学和紫外-可见光谱的见解为基于这些配合物的材料和传感器的开发提供了有价值的信息 (Amarandei et al., 2014).

属性

| { "Design of the Synthesis Pathway": "The synthesis of Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": ["Diethyl malonate", "Indole-3-carboxaldehyde", "Ethyl acetate", "Ammonium acetate", "Sodium borohydride", "Acetic anhydride", "Triethylamine", "Benzene"], "Reaction": [ "Step 1: Synthesis of diethyl 2-(1H-indol-3-yl)ethylmalonate by reacting diethyl malonate with indole-3-carboxaldehyde in the presence of ammonium acetate and benzene", "Step 2: Reduction of diethyl 2-(1H-indol-3-yl)ethylmalonate to diethyl 2-(1H-indol-3-yl)ethylpropanedioate using sodium borohydride in ethanol", "Step 3: Acetylation of diethyl 2-(1H-indol-3-yl)ethylpropanedioate with acetic anhydride and triethylamine in dichloromethane to yield Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate" ] } | |

CAS 编号 |

351421-21-1 |

产品名称 |

Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate |

分子式 |

C19H24N2O5 |

分子量 |

360.4 g/mol |

IUPAC 名称 |

diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate |

InChI |

InChI=1S/C19H24N2O5/c1-4-25-17(23)19(21-13(3)22,18(24)26-5-2)11-10-14-12-20-16-9-7-6-8-15(14)16/h6-9,12,20H,4-5,10-11H2,1-3H3,(H,21,22) |

InChI 键 |

KEGCVTYGEUKJBH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(CCC1=CNC2=CC=CC=C21)(C(=O)OCC)NC(=O)C |

规范 SMILES |

CCOC(=O)C(CCC1=CNC2=CC=CC=C21)(C(=O)OCC)NC(=O)C |

同义词 |

2-(Acetylamino)-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid 1,3-Diethyl Ester |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)

![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B43262.png)